molecular formula C6H3BrClNO2 B6160145 4-Bromo-5-chloropyridine-2-carboxylic acid CAS No. 1256822-21-5

4-Bromo-5-chloropyridine-2-carboxylic acid

Cat. No.: B6160145
CAS No.: 1256822-21-5
M. Wt: 236.45 g/mol
InChI Key: GBIALOPPJTYRIY-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine scaffold is a privileged structure in drug discovery, appearing in a diverse array of FDA-approved medications. rsc.org The introduction of halogens onto this scaffold profoundly influences its chemical reactivity and biological activity. Halogen atoms act as key functional handles, enabling a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) that are fundamental to the construction of complex molecular architectures. nih.gov

Furthermore, halogens can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The specific halogen and its position on the pyridine ring can fine-tune the electronic distribution within the molecule, affecting its ability to participate in crucial intermolecular interactions like hydrogen bonding and halogen bonding. rsc.orgacs.org This makes halogenated pyridines indispensable intermediates in the synthesis of targeted therapies and advanced materials. nih.gov

Overview of Pyridine-2-carboxylic Acid Derivatives and their Research Utility

Pyridine-2-carboxylic acid, commonly known as picolinic acid, and its derivatives are a particularly noteworthy subclass. The juxtaposition of the carboxylic acid group at the 2-position with the ring nitrogen allows these compounds to act as effective bidentate chelating agents for a wide range of metal ions. This property is exploited in coordination chemistry and catalysis. rsc.org

In the realm of medicinal chemistry, pyridine-2-carboxylic acid derivatives have been investigated for a wide spectrum of biological activities, including as anti-inflammatory, antimicrobial, and anti-acne agents. google.com They serve as crucial precursors for many drugs, with the carboxylic acid group providing a convenient point for modification and amide bond formation. nih.gov The ability to functionalize the pyridine ring further, for instance through halogenation, expands the chemical space available for exploration, allowing for the development of compounds with highly specific activities.

Positional Isomerism in Dihalogenated Pyridine Carboxylic Acids: A Research Focus

The precise arrangement of substituents on the pyridine ring gives rise to positional isomers, each with a unique set of properties. The study of these isomers is crucial as even a minor shift in substituent position can lead to significant differences in reactivity, biological activity, and physical characteristics. This is largely due to the interplay of steric hindrance and electronic effects (inductive and resonance) which are highly dependent on the relative positions of the substituents and the ring nitrogen. rsc.orgacs.org

For example, a patent for novel galectin inhibitors describes the use of 3-bromo-5-chloropyridine-2-carboxylic acid as a reactant, highlighting the utility of this specific isomeric arrangement in synthesizing biologically active compounds. google.com Similarly, 5-bromo-6-chloropyridine-2-carboxylic acid has been used as a starting material for the synthesis of cannabinoid receptor 2 (CB2) agonists. The isomer 5-bromo-2-chloronicotinic acid (a pyridine-3-carboxylic acid) is noted as a key intermediate for various pharmaceuticals and agrochemicals. rsc.org

These examples underscore that each isomer, while sharing the same molecular formula, is a distinct chemical entity with its own characteristic reactivity and potential applications. The specific arrangement in 4-bromo-5-chloropyridine-2-carboxylic acid, with halogens at the 4 and 5 positions, presents a unique electronic and steric profile that differentiates it from its counterparts and makes it a valuable subject for further investigation in synthetic and medicinal chemistry.

Compound Data Tables

Table 1: Chemical Properties of this compound and its Positional Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKnown Properties/Applications
This compoundC₆H₃BrClNO₂236.4590022200-8Research compound with limited published data.
5-bromo-2-chloropyridine-4-carboxylic acidC₆H₃BrClNO₂236.45886365-31-7Intermediate for pharmaceuticals and agrochemicals.
3-bromo-5-chloropyridine-2-carboxylic acidC₆H₃BrClNO₂236.451189513-50-5Used in synthesis of galectin inhibitors.
5-bromo-6-chloropyridine-2-carboxylic acidC₆H₃BrClNO₂236.45959958-25-9Intermediate for synthesis of CB2 agonists.
5-bromo-2-chloronicotinic acidC₆H₃BrClNO₂236.4529241-65-4Intermediate for pharmaceuticals and agrochemicals; Melting point: 173-176°C. rsc.org

Properties

CAS No.

1256822-21-5

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

IUPAC Name

4-bromo-5-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI Key

GBIALOPPJTYRIY-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Development for 4 Bromo 5 Chloropyridine 2 Carboxylic Acid

Regioselective Halogenation Strategies

The introduction of bromine and chlorine atoms at specific positions on the pyridine (B92270) ring is a formidable challenge in synthetic organic chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to a lack of selectivity. nsf.govchemrxiv.org Consequently, the development of regioselective halogenation methods is paramount for the efficient synthesis of compounds like 4-bromo-5-chloropyridine-2-carboxylic acid.

Direct Halogenation Approaches (e.g., bromination, chlorination)

Direct halogenation of an unsubstituted pyridine ring is often difficult and lacks specificity. Electrophilic halogenation of pyridine, when forced under high temperatures in the vapor phase, tends to yield mixtures of polyhalogenated products. For instance, the chlorination of pyridine can result in trichloro- and tetrachloropyridine derivatives. youtube.com The reactivity is governed by the electronic properties of the pyridine ring, where electrophilic attack is generally disfavored. nsf.gov

To overcome these limitations, activating groups are often employed. The presence of electron-donating groups like amino or hydroxy can facilitate electrophilic substitution. researchgate.net However, for an unactivated or deactivated pyridine precursor, direct halogenation is typically not a viable strategy for achieving the specific 4-bromo-5-chloro substitution pattern.

Another approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. A subsequent deoxygenation step can then yield the desired halopyridine. While effective for introducing a single halogen, achieving a specific di-halogenated pattern like 4-bromo-5-chloro via this direct method on a simple pyridine N-oxide remains a significant challenge due to competing reactions and the need for sequential, controlled additions. acs.orgnih.gov

Stepwise Halogen Introduction and Control of Regioselectivity

A more controlled and widely adopted strategy involves the stepwise introduction of halogens onto a pre-functionalized pyridine ring. This approach allows for greater control over the position of each halogen by leveraging the directing effects of existing substituents.

One common pathway begins with a substituted pyridine, such as an aminopyridine. For example, the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) has been achieved starting from 2-amino-4-chloropyridine. google.com In this process, the amino group directs the electrophilic bromination to the 5-position. The resulting 2-amino-5-bromo-4-chloropyridine can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by chlorine. This multi-step sequence provides excellent regiochemical control.

A similar logic can be applied to the synthesis of the target molecule. A potential route could start with a precursor like 2-amino-4-chloropyridine, which is first brominated at the 5-position using an electrophilic bromine source like N-bromosuccinimide (NBS). The resulting 2-amino-5-bromo-4-chloropyridine intermediate would then need the amino group at the 2-position converted to a carboxylic acid, a transformation that is less straightforward than a Sandmeyer reaction to introduce a halogen.

Novel methods using unconventional intermediates have also been developed to achieve high regioselectivity. Strategies involving the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates allow for selective halogenation at the 3-position. nsf.govnih.gov Another innovative approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine ring, which can then be displaced by a halide. chemrxiv.orgnih.gov These advanced methods highlight the ongoing efforts to overcome the inherent challenges of selective pyridine functionalization.

Table 1: Regioselective Bromination of Activated Pyridines with N-Bromosuccinimide (NBS)

Starting Material Reagent Solvent Product(s) Yield Reference
2-Aminopyridine 1 equiv. NBS CCl₄ 5-Bromo-2-aminopyridine 92% researchgate.net
2-Hydroxypyridine 1 equiv. NBS CCl₄ 5-Bromo-2-hydroxypyridine 95% researchgate.net
3-Hydroxypyridine 1 equiv. NBS CCl₄ 2-Bromo-3-hydroxypyridine 98% researchgate.net

Carboxylic Acid Functionalization from Precursors

Once the desired halogenation pattern is established on the pyridine ring, the next critical step is the introduction of the carboxylic acid group at the 2-position. This is typically achieved by the oxidation of an appropriate precursor, such as a methyl or alkyl group, or by the hydrolysis of a nitrile or ester.

Oxidation of Methyl or Alkyl Pyridine Precursors to Carboxylic Acids

The oxidation of a methyl group at the 2-position of the pre-halogenated pyridine (4-bromo-5-chloro-2-methylpyridine) is a direct and effective method for installing the carboxylic acid function. Various oxidizing agents can be employed for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a classic and powerful oxidizing agent used for converting alkylpyridines to pyridinecarboxylic acids. acs.orgacs.org The reaction is typically carried out in an aqueous medium. The efficiency of the oxidation can be influenced by the position of the methyl group and the presence of other substituents on the ring.

More modern and selective methods have also been developed. Aerobic oxidation using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) salts offers a greener alternative. researchgate.net This system can effectively oxidize methylpyridines to their corresponding carboxylic acids under an oxygen or air atmosphere. Another method involves oxidation with a halogen, such as molecular chlorine, in the presence of water and actinic radiation, which promotes the conversion of the methyl group to a carboxyl function. google.com

Table 2: Comparison of Oxidation Methods for Methylpyridines

Methylpyridine Method Key Reagents Product Yield Reference
3-Methylpyridine Aerobic Oxidation NHPI, Co(OAc)₂, Mn(OAc)₂ 3-Pyridinecarboxylic acid 85% researchgate.net
2,6-Lutidine Permanganate Oxidation KMnO₄ 6-Methylpicolinic acid 80% acs.org
2-Methylpyridine Electrooxidation PbO₂ electrode 2-Pyridinecarboxylic acid 95.3% (Selectivity) researchgate.net

Hydrolysis of Ester or Nitrile Precursors

An alternative to oxidation is the hydrolysis of a precursor functional group, such as a nitrile (-CN) or an ester (-COOR), at the 2-position. This strategy requires the synthesis of a 4-bromo-5-chloro-2-cyanopyridine or a corresponding ester intermediate.

The hydrolysis of cyanopyridines to pyridinecarboxylic acids is a well-established transformation. google.com This reaction can be performed under acidic or basic conditions. A continuous process for the hydrolysis of various cyanopyridines, including those with halo substituents, has been developed, which can be controlled to produce either the amide or the carboxylic acid in high yield and selectivity. google.com This method is robust and applicable to a wide range of substituted cyanopyridines.

Similarly, if the synthetic route leads to a 4-bromo-5-chloropyridine-2-carboxylate ester, a simple saponification reaction using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, will yield the desired carboxylic acid.

Cross-Coupling Reactions in Halopyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are integral to modern synthetic chemistry. wikipedia.orgyoutube.com In the context of synthesizing highly substituted halopyridines, these reactions can be used in several ways.

For instance, a dihalopyridine, such as 2,5-dibromopyridine, could be a starting point. A regioselective Suzuki cross-coupling could be performed to introduce a functional group at one position, leaving the other halogen available for further transformation. However, for the synthesis of this compound, cross-coupling reactions are more likely to be used to build a complex pyridine precursor rather than directly install the halogens in the final steps. For example, a boronic acid derivative of pyridine could be coupled with a halide partner. nih.gov

While not a direct method for producing the target molecule itself, cross-coupling chemistry provides the versatility to construct the necessary substituted pyridine frameworks from simpler building blocks, which can then be carried forward through the halogenation and functionalization steps described above. rsc.orgtcichemicals.com

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgmdpi.com This palladium-catalyzed reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids. mdpi.com

In the context of synthesizing derivatives of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the bromine-bearing position. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity. For instance, studies on similar pyrimidine (B1678525) systems have shown that using a catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) can lead to good yields. mdpi.com

The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order I > OTf > Br > Cl. libretexts.org This selectivity can be exploited in molecules containing multiple different halogen atoms. For instance, in a molecule with both a bromo and a chloro substituent, the coupling reaction can often be directed to occur selectively at the more reactive bromo position. arkat-usa.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling

ParameterDescriptionCommon Examples
Catalyst Typically a Palladium(0) complex.Pd(PPh₃)₄, Pd(OAc)₂, [Pd(NHC)(3-CF₃-An)Cl₂]
Ligand Phosphine-based ligands are common, influencing catalyst stability and reactivity.Triphenylphosphine (B44618) (PPh₃), BINAP, DPPF, XPhos
Base Activates the organoboron species for transmetalation.K₃PO₄, Cs₂CO₃, Na₂CO₃, t-BuONa
Solvent Aprotic solvents are generally used.1,4-Dioxane, Toluene, Tetrahydrofuran (THF)
Boron Reagent The source of the aryl or vinyl group to be coupled.Arylboronic acids, Arylboronic esters

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, several other metal-catalyzed cross-coupling reactions are instrumental in functionalizing pyridine rings.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base like sodium tert-butoxide. researchgate.net For substrates like 2-bromopyridines, this reaction can be used to introduce a variety of amine functionalities. researchgate.net

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.org It is a valuable tool for synthesizing alkynyl-substituted pyridines, which can serve as precursors for further transformations. The reaction can be performed under mild conditions and has been successfully applied to various bromopyridine derivatives. soton.ac.uk

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org While it may sometimes result in lower yields and have less functional group tolerance compared to the Suzuki coupling, it remains a powerful tool, especially for creating complex intermediates in total synthesis. libretexts.orgnih.gov The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions

ReactionBond FormedKey ReagentsCatalyst System
Buchwald-Hartwig Amination C-NAryl halide, AminePd catalyst, Phosphine ligand, Base
Sonogashira Coupling C-C (sp²-sp)Aryl halide, Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine base
Negishi Coupling C-C (sp², sp³, sp)Aryl halide, Organozinc compoundPd or Ni catalyst

Nucleophilic Aromatic Substitution (SNAr) Strategies

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. ambeed.com In this reaction, a nucleophile replaces a leaving group (such as a halogen) on the aromatic ring. The presence of electron-withdrawing groups on the ring can further activate it towards SNAr. For a compound like this compound, the chloro and bromo substituents themselves are good leaving groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's success. This strategy can be used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the pyridine ring.

Organolithium Chemistry and Lithiation-Directed Functionalization

Organolithium reagents are powerful bases and nucleophiles that play a significant role in the functionalization of pyridines. researchgate.net The reaction of pyridines with organolithium compounds can lead to either nucleophilic addition or deprotonation, depending on the substituents present and the reaction conditions. ambeed.comrsc.org

Directed ortho-metalation (DoM) is a particularly powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by an organolithium reagent. wikipedia.orgharvard.edu The DMG, typically a Lewis basic group, coordinates to the lithium atom, positioning the base for regioselective deprotonation. wikipedia.orgbaranlab.org While the carboxylic acid group in this compound would first be deprotonated by a strong base, related pyridine derivatives can be functionalized using this approach. For instance, a chloro group can act as a directing group, facilitating lithiation at an adjacent position. nih.gov The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Multi-Component Reaction Approaches for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. bohrium.com These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. bohrium.comlookchem.com

Several MCRs are known for the de novo synthesis of the pyridine ring. The Hantzsch pyridine synthesis is a classic example, typically involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. taylorfrancis.comnih.gov Variations of this and other MCRs, such as those employing [2+2+1+1] or [3+2+1] disconnection approaches, provide access to a wide array of substituted pyridines. taylorfrancis.com Some modern MCRs for pyridine synthesis are catalyzed by nanoparticles or utilize green reaction conditions, such as microwave irradiation. nih.govrsc.org While not a direct route to this compound itself, these methods are fundamental for building the core pyridine scaffold, which can then be further functionalized. For instance, pyridine-2-carboxylic acid has been used as a catalyst in some MCRs. rsc.org

Efficiency and Scalability in Synthetic Processes

The transition of a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges. google.com Processes that are efficient and scalable are crucial for the commercial viability of a chemical compound. For pyridine carboxylic acids, factors such as cost-effectiveness, environmental impact (green chemistry), and safety are paramount. google.comgoogle.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-bromo-5-chloropyridine-2-carboxylic acid, the pyridine (B92270) ring contains two protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine and chlorine substituents, and the carboxylic acid group. ucl.ac.uk

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org The exact position can be influenced by solvent and concentration due to hydrogen bonding. libretexts.org The two aromatic protons on the pyridine ring would be expected in the aromatic region (typically 7-9 ppm). oregonstate.edu The electron-withdrawing nature of the halogens and the carboxylic acid group would shift these protons downfield. ucl.ac.uk The proton at the 3-position is adjacent to the carboxylic acid group, while the proton at the 6-position is adjacent to the nitrogen atom. Both will experience significant deshielding. The proton at the 6-position is generally expected to be the most downfield due to its proximity to the electronegative nitrogen atom. youtube.com

A related compound, 4-bromopyridine-2-carboxylic acid, shows proton signals that can be used for comparison. chemicalbook.com The interpretation of the spectrum involves analyzing the chemical shifts and coupling patterns to assign each signal to a specific proton in the molecule.

Predicted ¹H NMR Chemical Shifts for this compound:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~8.0 - 8.5d
H-6~8.5 - 9.0d
COOH~10.0 - 12.0br s

Note: These are estimated values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'br s' denotes a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. libretexts.org The carbon atoms of the pyridine ring are expected in the aromatic region (100-150 ppm). The carbons bonded to the electronegative nitrogen (C2 and C6) and the halogens (C4 and C5) will be significantly deshielded. The carbon bearing the bromine (C4) and the carbon bearing the chlorine (C5) will have their chemical shifts influenced by the respective halogen atoms.

For comparison, the ¹³C NMR spectrum of 5-bromonicotinic acid shows signals for the pyridine and carboxylic acid carbons. chemicalbook.com These values can serve as a reference for predicting the chemical shifts in the title compound.

Predicted ¹³C NMR Chemical Shifts for this compound:

CarbonPredicted Chemical Shift (ppm)
C-2~150 - 155
C-3~125 - 130
C-4~120 - 125
C-5~135 - 140
C-6~145 - 150
COOH~165 - 170

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be expected between the signals of the H-3 and H-6 protons, confirming their through-bond connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would show cross-peaks between the H-3 signal and the C-3 signal, and between the H-6 signal and the C-6 signal. This allows for the direct assignment of the protonated carbons.

Halogen NMR Spectroscopy (e.g., ¹⁹F NMR for related compounds)

While ¹⁹F NMR is not directly applicable to this compound, the principles of halogen NMR are relevant for characterizing related fluorinated compounds. ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms in a molecule. The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to changes in the electronic environment, making it a powerful tool for structural elucidation of organofluorine compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: The carboxylic acid O-H group will show a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules. libretexts.org

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid will display a strong, sharp absorption band. For aromatic carboxylic acids, this band typically appears in the range of 1710-1680 cm⁻¹. spectroscopyonline.com The presence of electronegative substituents on the pyridine ring may shift this frequency.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region. elixirpublishers.com

C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid will be observed in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

C-Br and C-Cl Stretches: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, generally between 680-515 cm⁻¹.

The analysis of these characteristic vibrational frequencies provides strong evidence for the presence of the carboxylic acid and the substituted pyridine ring. asianpubs.org The Aldrich Collection of FT-IR Spectra is a valuable resource for comparing the spectrum of the target molecule with known compounds. thermofisher.com

Characteristic FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
CarbonylC=O Stretch1680 - 1710Strong
Pyridine RingC=C, C=N Stretches1450 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Aryl HalideC-Cl Stretch550 - 850Medium to Weak
Aryl HalideC-Br Stretch515 - 680Medium to Weak

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a "fingerprint" of the compound's structure. When applied to this compound, the Raman spectrum would exhibit a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups and the pyridine ring.

The analysis of the Raman spectrum would focus on several key regions. The high-frequency region would be dominated by C-H stretching vibrations of the pyridine ring. The carbonyl (C=O) stretching vibration of the carboxylic acid group would produce a strong and distinct Raman band. The presence and position of this band are indicative of the carboxylic acid functionality. Furthermore, the spectrum would display characteristic stretching and bending vibrations associated with the pyridine ring itself. The substitution pattern on the pyridine ring, with the presence of bromine and chlorine atoms, as well as the carboxylic acid group, would cause shifts in the vibrational frequencies of the ring modes compared to unsubstituted pyridine. cdnsciencepub.com

Vibrations involving the carbon-halogen bonds (C-Br and C-Cl) would also be observable in the lower frequency region of the Raman spectrum. These bands are sensitive to the mass of the halogen atoms and the strength of the carbon-halogen bond. The analysis of these vibrational modes, in conjunction with theoretical calculations, can provide valuable insights into the molecular structure and bonding within this compound. The interaction and potential hydrogen bonding of the carboxylic acid group can also influence the Raman spectrum, particularly the vibrational modes of the carbonyl and hydroxyl groups.

Vibrational Mode Expected Raman Shift (cm⁻¹) Range Significance
O-H Stretch (Carboxylic Acid)3000 - 2800Indicates the presence of the carboxylic acid hydroxyl group.
C-H Stretch (Pyridine Ring)3100 - 3000Confirms the presence of the aromatic pyridine ring.
C=O Stretch (Carboxylic Acid)1750 - 1680A strong indicator of the carbonyl group in the carboxylic acid.
Pyridine Ring Vibrations1600 - 1000"Fingerprint" region for the substituted pyridine ring structure.
C-Cl Stretch800 - 600Corresponds to the carbon-chlorine bond vibration.
C-Br Stretch650 - 500Corresponds to the carbon-bromine bond vibration.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in analytical chemistry for determining the molecular weight and elemental composition of a compound. For this compound, a combination of mass spectrometric techniques would be employed for a thorough analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample of this compound and confirming its molecular weight.

In an LC-MS analysis, the sample would first be dissolved in a suitable solvent and injected into a liquid chromatograph. The compound would travel through a chromatographic column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer would ionize the this compound molecules and separate them based on their mass-to-charge ratio (m/z). The resulting mass spectrum would show a prominent peak corresponding to the molecular ion of the compound, confirming its molecular weight. The presence of any additional peaks in the chromatogram or mass spectrum would indicate the presence of impurities. The retention time from the LC provides an additional identifying characteristic of the compound. For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization may be employed to enhance their chromatographic behavior and ionization efficiency. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For this compound, ESI would typically be performed in negative ion mode, where the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. The resulting mass spectrum would display a major peak at an m/z value corresponding to the molecular weight of the compound minus the mass of a proton. The soft nature of ESI ensures that the molecule remains intact during the ionization process, minimizing fragmentation and providing a clear indication of the molecular weight. nih.gov The characteristic isotopic pattern of bromine and chlorine would also be observable in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For a compound like this compound, which contains multiple heteroatoms including bromine and chlorine with their distinct isotopic distributions, HRMS is particularly valuable.

By measuring the mass of the molecular ion with high precision, HRMS can distinguish between different elemental formulas that may have the same nominal mass. This allows for the unambiguous confirmation of the chemical formula C₆H₃BrClNO₂. Furthermore, the presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a unique and predictable isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks, and the observed pattern can be compared to the theoretical pattern for the proposed structure, providing definitive evidence for the presence and number of bromine and chlorine atoms in the molecule.

Ion Calculated m/z Expected Isotopic Pattern Significance
[M-H]⁻234.91Complex pattern due to Br and Cl isotopes.Confirms molecular weight and provides information on halogen presence.
[M+H]⁺236.92Complex pattern due to Br and Cl isotopes.Alternative ionization mode for molecular weight confirmation.

X-ray Diffraction Crystallography

While spectroscopic and spectrometric techniques provide information about the connectivity and composition of a molecule, X-ray diffraction crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that can provide a detailed and unambiguous three-dimensional model of a molecule's structure in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing precise bond lengths, bond angles, and torsional angles within the molecule. This technique would definitively confirm the substitution pattern on the pyridine ring and the conformation of the carboxylic acid group. Furthermore, it would provide valuable information about the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal lattice.

Parameter Information Obtained Significance
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.Fundamental crystallographic data.
Space GroupSymmetry of the crystal lattice.Describes the arrangement of molecules in the crystal.
Atomic CoordinatesPrecise 3D position of each atom.Unambiguous determination of molecular structure.
Bond Lengths and AnglesInternuclear distances and angles between bonded atoms.Confirms connectivity and provides insight into bonding.
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-π stacking.Explains the solid-state packing and physical properties.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be provided at this time due to the absence of published crystallographic data. The determination of a molecule's crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a detailed understanding of its solid-state arrangement.

This experimental data would reveal the precise three-dimensional coordinates of each atom within the crystal lattice, enabling a thorough examination of:

Hydrogen Bonding: The presence and geometry of hydrogen bonds, particularly those involving the carboxylic acid proton and the pyridine nitrogen or carbonyl oxygen, as well as any potential weaker C-H···O or C-H···N interactions. These interactions are expected to be primary drivers in the formation of supramolecular assemblies.

π-π Stacking: The arrangement of the pyridine rings would indicate the presence or absence of π-π stacking interactions, which are common in aromatic systems and contribute to crystal stability.

Other van der Waals Forces: A complete analysis would also consider the cumulative effect of weaker, non-directional van der Waals forces.

Without the foundational crystallographic information, any discussion of the supramolecular architecture of this compound would be purely speculative. The generation of data tables listing specific bond lengths, bond angles, and intermolecular distances is therefore not possible.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its solid-state structure and enable a detailed discussion of its crystal packing and intermolecular interactions.

Computational and Theoretical Investigations of 4 Bromo 5 Chloropyridine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using a DFT method, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are minimized until a stationary point on the potential energy surface is found.

For 4-bromo-5-chloropyridine-2-carboxylic acid, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. It would be expected that the pyridine (B92270) ring is largely planar, with the carboxylic acid group potentially twisted out of the plane of the ring to minimize steric hindrance with the adjacent nitrogen atom and chlorine atom. The precise bond lengths of the C-Br and C-Cl bonds would be of particular interest, as would the geometry of the carboxylic acid group, which can exist in different conformations.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

Parameter Predicted Value
C-Br Bond Length (Å) ~1.89
C-Cl Bond Length (Å) ~1.73
C=O Bond Length (Å) ~1.21
O-H Bond Length (Å) ~0.97
C-N-C Bond Angle (°) ~117

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations can provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the halogen atoms, while the LUMO would be expected to have significant character on the electron-withdrawing carboxylic acid group and the pyridine ring.

Table 2: Predicted Electronic Properties (Illustrative) This table is for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

Property Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would be expected to show negative potential (typically colored red or orange) around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the carboxylic acid and potentially near the halogen atoms, suggesting these are sites for nucleophilic attack.

Spectroscopic Property Simulations

Computational methods can also predict various types of spectra, which can be invaluable for identifying the molecule and interpreting experimental spectroscopic data.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered light in a Raman spectrum.

For this compound, the calculated IR and Raman spectra would show characteristic vibrational modes, including:

O-H stretching of the carboxylic acid, typically a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyl group, a strong, sharp peak.

C-C and C-N stretching modes of the pyridine ring.

C-H stretching and bending modes.

C-Br and C-Cl stretching modes, which would appear in the lower frequency region of the spectrum.

Comparing the calculated spectra with experimental data can help to confirm the structure of the synthesized compound and aid in the assignment of the observed spectral bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shifts of the different nuclei (e.g., ¹H, ¹³C) are highly sensitive to their local electronic environment.

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts. By performing a GIAO calculation on the optimized geometry of this compound, the theoretical ¹H and ¹³C NMR spectra could be generated. These predicted spectra would show distinct signals for each chemically unique proton and carbon atom in the molecule. For example, the proton of the carboxylic acid would be expected to have a significantly different chemical shift compared to the proton on the pyridine ring. The carbon atoms bonded to the electronegative bromine, chlorine, and nitrogen atoms would also exhibit characteristic chemical shifts. These theoretical predictions are instrumental in the interpretation and assignment of complex experimental NMR spectra.

UV-Visible Absorption Spectra Prediction

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in the UV-Visible spectrum. For similar organic molecules, TD-DFT calculations, often performed with a basis set like 6-311++G(d,p), can accurately predict the electronic transitions. researchgate.net The predicted spectrum is crucial for understanding the electronic structure and for identifying the molecule.

The main electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The solvent environment can significantly influence the absorption spectrum, causing a shift in the wavelength of maximum absorption (λmax). rsc.org For instance, a shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur depending on the polarity of the solvent and the nature of the electronic transition.

Table 1: Predicted UV-Visible Absorption Data

ParameterGas PhaseIn Ethanol
λmax (nm)285290
Excitation Energy (eV)4.354.28
Oscillator Strength (f)0.2150.230

Note: The data in this table is representative and based on typical computational results for similar aromatic carboxylic acids.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of parameters that describe the global and local reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Fukui Functions and Global Softness/Hardness Analysis

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. These functions are derived from changes in electron density. Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energy values. researchgate.net

Hardness (η) is a measure of the molecule's resistance to change in its electron distribution.

Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons.

Electronegativity (χ) describes the tendency of the molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 2: Global Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.85
ELUMO-2.45
Energy Gap (ΔE)4.40
Hardness (η)2.20
Softness (S)0.45
Electronegativity (χ)4.65
Electrophilicity Index (ω)4.92

Note: The data in this table is representative and based on typical computational results for similar aromatic carboxylic acids.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can have a profound impact on the electronic properties and reactivity of a solute molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents. For a polar molecule like this compound, increasing the polarity of the solvent is expected to stabilize the ground state and influence the energies of the frontier molecular orbitals. This, in turn, affects the global reactivity descriptors. For example, in a polar solvent, the energy gap (ΔE) may decrease, leading to an increase in softness and a change in the electrophilicity index. researchgate.net

Nonlinear Optical (NLO) Property Predictions and Analysis

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.netnih.gov The magnitude of β is related to the intramolecular charge transfer within the molecule. For pyridine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance the NLO response. In this compound, the bromine and chlorine atoms act as electron-withdrawing groups, and the carboxylic acid group can also influence the charge distribution. The calculated hyperpolarizability can be compared to that of known NLO materials like urea (B33335) to assess its potential.

Table 3: Calculated Nonlinear Optical Properties

PropertyValue (a.u.)
Dipole Moment (μ)3.5 D
First-order Hyperpolarizability (βtot)1.5 x 10⁻³⁰ esu

Note: The data in this table is representative and based on typical computational results for similar aromatic carboxylic acids.

Chemical Reactivity, Functional Group Transformations, and Derivatization

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for functional group transformations, enabling the synthesis of various derivatives such as esters and amides. It can also be removed through decarboxylation reactions.

Esterification Reactions and Their Mechanism

The conversion of 4-bromo-5-chloropyridine-2-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and any water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.comchemguide.co.uk

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.comyoutube.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the tetrahedral intermediate collapses, reforming the carbonyl double bond. youtube.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Examples of Esterification Reactions

ReactantAlcoholCatalystProduct
This compoundMethanolH₂SO₄Methyl 4-bromo-5-chloropyridine-2-carboxylate
This compoundEthanolTsOHEthyl 4-bromo-5-chloropyridine-2-carboxylate

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality can be readily converted to an amide through reaction with a primary or secondary amine. These reactions typically require the activation of the carboxylic acid to form a more reactive intermediate. Common methods for amide bond formation involve the use of coupling reagents. nih.gov Phosphonium (B103445) salt-based reagents are frequently employed due to their high reactivity. nih.gov For instance, mixing the carboxylic acid with an amine in the presence of a reagent system like N-chlorophthalimide and triphenylphosphine (B44618) can generate chloro- and imido-phosphonium salts in situ, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

This methodology is applicable to a wide range of carboxylic acids, including aromatic ones, and various primary and secondary amines, providing the corresponding amides in good to excellent yields at room temperature. nih.gov

Table 2: Representative Amidation Reaction

ReactantAmineCoupling ReagentsProduct
This compoundBenzylamineN-chlorophthalimide, PPh₃N-benzyl-4-bromo-5-chloropyridine-2-carboxamide
This compoundMorpholineHATU, DIPEA(4-bromo-5-chloropyridin-2-yl)(morpholino)methanone

Decarboxylative Reactions for Halogenated Pyridines

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant reaction for modifying halogenated pyridines. acs.orgnih.gov This transformation, often termed halodecarboxylation when a halogen is introduced, typically proceeds by converting the carboxylic acid to a derivative that can stabilize the intermediate formed upon CO₂ loss. acs.orgnih.gov While direct decarboxylation of aryl carboxylic acids can be challenging, several methods have been developed. princeton.edu

One approach involves the conversion of the carboxylic acid to an intermediate that readily undergoes decarboxylation. For instance, the Hunsdiecker–Borodin reaction involves the formation of a silver salt of the carboxylic acid, which then reacts with a halogen to form an unstable acyl hypohalite that decomposes to an aryl radical and CO₂, followed by halogen abstraction. nih.gov More modern methods may employ metal catalysts, such as copper, to facilitate the decarboxylation and subsequent functionalization. princeton.edu These catalytic systems can operate under milder conditions and tolerate a broader range of functional groups. princeton.edu The resulting aryl radical or organometallic intermediate can then be trapped by a suitable reagent to install a different substituent in place of the carboxylic acid group. It's important to note that 2- and 4-pyridylacetic acids are particularly prone to decarboxylation. nih.gov

Reactivity of the Halogen Substituents

The bromine and chlorine atoms on the pyridine ring are key sites for introducing molecular diversity through various cross-coupling and substitution reactions. The differing reactivity of the C-Br and C-Cl bonds can often be exploited for selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., for C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the halogenated positions of the pyridine ring. sigmaaldrich.com These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis. sigmaaldrich.comwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov It is a versatile method for forming C-C bonds. acs.org For dihalogenated pyridines, the selectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions, as well as the inherent reactivity difference between the C-Br and C-Cl bonds (C-Br is generally more reactive). rsc.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. nih.gov Similar to the Suzuki coupling, selective reaction at the more reactive C-Br position is generally expected. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com This method has largely replaced harsher traditional methods for aryl amine synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net The choice of ligand is crucial for achieving high efficiency. researchgate.net

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-phenyl-5-chloropyridine-2-carboxylic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(phenylethynyl)-5-chloropyridine-2-carboxylic acid
Buchwald-HartwigAnilinePd(OAc)₂, BINAP, Cs₂CO₃4-(phenylamino)-5-chloropyridine-2-carboxylic acid

Nucleophilic Displacement of Halogens (SₙAr)

The halogen substituents on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Reactivity of the Pyridine Nitrogen

The reactivity of the nitrogen atom in the pyridine ring is significantly influenced by the electronic effects of the substituents. In this compound, the presence of three electron-withdrawing groups (bromo, chloro, and carboxylic acid) substantially reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom.

The pyridine nitrogen in this compound is expected to be very weakly basic. For comparison, the pKa of the conjugate acid of pyridine is 5.23. researchgate.net The attachment of electron-withdrawing groups drastically lowers this value. The carboxylic acid group itself is acidic (pKa typically 2–4 for benzoic acids), meaning that in an aqueous medium, the carboxylic proton is more acidic than the protonated pyridine nitrogen. masterorganicchemistry.com

Therefore, the molecule possesses two sites for acid-base chemistry. In a strongly acidic solution (pH < 1), both the carboxylic acid will be in its neutral form (-COOH) and the pyridine nitrogen will be protonated (-N⁺H-), resulting in a cationic species. As the pH increases, the carboxylic acid proton will be the first to be removed, forming a zwitterionic or neutral species depending on the protonation state of the nitrogen. At neutral or basic pH, the molecule will exist as the carboxylate anion. Protonation of the pyridine nitrogen requires a strong acid and would result in the formation of a pyridinium (B92312) salt.

Table 2: Predicted Protonation States of this compound at Different pH Values

pH RangeDominant SpeciesNet ChargeComments
Strongly Acidic (e.g., pH < 1) Pyridinium Cation, Carboxylic Acid+1Both the nitrogen is protonated and the carboxylic acid is in its neutral form.
Acidic (e.g., pH 2-4) Zwitterion / Neutral Species0The carboxylic acid deprotonates to a carboxylate. The exact state depends on the weak basicity of the nitrogen.
Neutral / Basic (e.g., pH > 7) Carboxylate Anion-1The carboxylic acid is deprotonated, and the pyridine nitrogen is in its neutral, unprotonated state.

The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common transformation that can alter the electronic properties and reactivity of the ring. However, for electron-deficient pyridines like this compound, this reaction is challenging and typically fails with standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The reduced nucleophilicity of the pyridine nitrogen necessitates the use of more powerful oxidation systems. researchgate.net Effective reagents have been developed specifically for the N-oxidation of highly electron-deficient pyridines. These include combinations like trifluoroacetic anhydride (B1165640) (TFAA) with hydrogen peroxide-urea complex (UHP) or trifluoromethanesulfonic anhydride (Tf₂O) with sodium percarbonate. researchgate.net These reagents generate a strong electrophilic oxygen source in situ, capable of oxidizing the deactivated nitrogen atom to yield this compound N-oxide. Such N-oxides can be valuable intermediates for further functionalization. semanticscholar.orgresearchgate.net

Table 3: Reagent Systems for N-Oxidation of Electron-Deficient Pyridines

Reagent SystemConditionsEfficacy
m-CPBAStandard conditionsGenerally ineffective for highly electron-deficient pyridines.
Trifluoroacetic Anhydride (TFAA) / Urea-Hydrogen Peroxide (UHP)CH₂Cl₂ or CH₃CNA practical and efficient method for oxidizing electron-poor pyridines. researchgate.net
Trifluoromethanesulfonic Anhydride (Tf₂O) / Sodium PercarbonateMild conditionsA novel and effective combination for highly deactivated systems. researchgate.net

Regioselectivity in Further Functionalization

The substitution pattern of this compound dictates the regiochemical outcome of subsequent functionalization reactions. The positions on the pyridine ring are C2 (carboxylic acid), C3 (hydrogen), C4 (bromine), and C5 (chlorine).

The most predictable and synthetically useful pathway for further substitution is through halogen-metal exchange. As discussed (5.2.3), the bromine atom at C4 is significantly more reactive towards organolithium reagents than the chlorine atom at C5. wikipedia.org Therefore, metalation will occur selectively at the C4 position. Subsequent reaction with an electrophile will result in a product that is functionalized exclusively at C4.

Direct C-H activation or deprotonation at the C3 position is a theoretical possibility. However, halogen-metal exchange reactions are typically much faster than C-H deprotonation (directed metalation) in such systems, making the C4 functionalization pathway the dominant one. wikipedia.org

Electrophilic aromatic substitution is highly disfavored. The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the three electron-withdrawing groups (COOH, Br, Cl), making the ring extremely deactivated towards electrophilic attack.

Studies on the functionalization of related trihalogenated 2-chloropyridines have confirmed that selective halogen-metal exchange is a viable and predictable strategy for creating orthogonally functionalized pyridine derivatives. mdpi.com

Table 4: Predicted Regioselectivity for Further Functionalization

Reaction TypeMost Probable Position of AttackRationale
Halogen-Metal Exchange C4The C-Br bond is more reactive than the C-Cl bond in this exchange reaction. wikipedia.org
Directed C-H Metalation C3Only available C-H bond, but kinetically much slower than halogen-metal exchange.
Electrophilic Aromatic Substitution UnlikelyThe ring is severely deactivated by three electron-withdrawing groups.
Nucleophilic Aromatic Substitution C4 or C2 (after decarboxylation)Possible under harsh conditions, but would likely compete with other reactions. Displacement of bromide is generally more facile than chloride.

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

4-Bromo-5-chloropyridine-2-carboxylic acid and its derivatives are valuable synthetic intermediates in the creation of more complex organic molecules. These compounds provide a versatile scaffold for medicinal chemists and material scientists to build upon, owing to the presence of multiple reactive sites. The pyridine (B92270) ring itself, along with the bromo, chloro, and carboxylic acid functional groups, allows for a variety of chemical transformations.

For instance, related compounds such as 4-amino-5-bromo-2-chloropyridine (B1519152) serve as key building blocks. chemscene.comchemicalbook.comvibrantpharma.comsigmaaldrich.com This pyridine analogue can be utilized in organic synthesis and as a reagent in the preparation of kinase inhibitors. chemicalbook.com The strategic placement of halogen atoms and an amino group on the pyridine ring enables selective reactions, such as cross-coupling and nucleophilic substitution, to introduce further complexity.

The general class of halogenated pyridines, including 5-bromo-2-chloropyridine, are recognized for their utility in synthesizing bioactive compounds. nih.govsigmaaldrich.com The presence of different halogens (bromine and chlorine) offers differential reactivity, allowing for sequential and site-selective modifications. This is a crucial aspect in the multi-step synthesis of complex target molecules where precise control over the reaction sequence is paramount. nih.govnih.gov

The carboxylic acid group on the pyridine ring provides another handle for synthetic manipulation. It can be converted into a variety of other functional groups, such as esters, amides, or can be removed through decarboxylation, further expanding the synthetic possibilities. nih.gov The combination of these features makes compounds like this compound and its analogues powerful tools in the synthetic chemist's arsenal (B13267) for constructing intricate molecular architectures. nih.gov

Ligand Design and Coordination Chemistry

The structural features of this compound make it and its derivatives interesting candidates for ligand design in coordination chemistry. The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, forming stable complexes.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination mode is a common feature for ligands containing a pyridine-2-carboxylic acid moiety. researchgate.netnih.gov The presence of halogen substituents (bromo and chloro) on the pyridine ring can influence the electronic properties of the ligand, which in turn affects the stability and properties of the resulting metal complexes.

Studies on related bromo-substituted pyridine ligands, such as 4-bromo-2-(hydroxymethyl)pyridine and 5-bromo-2-(hydroxymethyl)pyridine, have demonstrated their ability to form coordination complexes with transition metals like copper(II) and cobalt(II). researchgate.net In these complexes, the ligands coordinate to the metal centers through the pyridine nitrogen and the hydroxyl oxygen, showcasing the versatility of substituted pyridines in forming stable coordination compounds. Similarly, 3,3′,5,5′-tetrabromo-4,4′-bipyridine has been used as a linker ligand to create a one-dimensional coordination polymer with cobalt(II). mdpi.com

The specific substitution pattern on the pyridine ring, including the position and nature of the halogen atoms, can significantly influence the coordination geometry and the properties of the resulting metal complexes. researchgate.net For example, the position of a bromine substituent on a 2-(hydroxymethyl)pyridine ligand has been shown to affect both the coordination of the complex unit and the network structure of the crystal lattice. researchgate.net

The steric and electronic effects of the bromo and chloro substituents in this compound can dictate the arrangement of ligands around a metal center. This can lead to different coordination geometries, such as octahedral or distorted trigonal bipyramidal, as observed in complexes with related ligands. researchgate.net The properties of the resulting coordination polymers, including their luminescent and magnetic properties, can be tuned by the choice of the ligand and the metal ion. nih.gov The interlocking of ligands in catenane structures can also lead to gradual deviations from the preferred tetrahedral geometry in 4-coordinate copper(I) complexes, thereby modulating their thermodynamic, kinetic, photophysical, and electrochemical properties. chemrxiv.org

Crystal Engineering and Supramolecular Assembly

The ability of this compound to participate in various non-covalent interactions makes it a valuable building block in the field of crystal engineering and for the construction of supramolecular assemblies.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, readily forming robust synthons with other molecules containing complementary functional groups, such as other carboxylic acids or amides. nih.govrsc.org This predictable hydrogen bonding behavior is a cornerstone of crystal engineering, allowing for the rational design of co-crystals with desired structures and properties.

Furthermore, the presence of both bromine and chlorine atoms on the pyridine ring introduces the possibility of halogen bonding. nih.govacs.orgnsf.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor), such as a nitrogen or oxygen atom. mdpi.com The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine typically forming the strongest bonds, followed by bromine and then chlorine. acs.org The interplay between hydrogen bonding and halogen bonding can be used to direct the assembly of molecules in the solid state, leading to the formation of complex and well-defined supramolecular architectures. nih.govresearchgate.net

The analysis of crystal structures of related halogenated pyridine derivatives reveals the importance of these diverse interactions. For instance, in the crystal structure of methyl 5-bromo-2-chloropyridine-3-carboxylate, short intermolecular Br···O distances are observed in the absence of classical hydrogen bonds. nih.gov In co-crystals of halogenated pyridines with halogenobenzoic acids, both hydrogen bonding between the carboxylic acid and the pyridine nitrogen, and interhalogen contacts (e.g., Cl···Cl and Br···Br) have been observed. acs.org The careful balance and competition between these different non-covalent forces ultimately determine the final three-dimensional arrangement of the molecules in the crystal. nih.govmdpi.com

Modulation of Mechanical Properties of Molecular Crystals

The precise arrangement of molecules in a crystalline solid dictates its macroscopic properties, including its mechanical behavior. Halogenated organic molecules, such as this compound, are of significant interest in the field of crystal engineering for their ability to form diverse and predictable intermolecular interactions. The presence of bromine and chlorine atoms, along with the carboxylic acid group and the nitrogen atom in the pyridine ring, provides multiple sites for non-covalent interactions, including hydrogen bonding and halogen bonding.

The carboxylic acid moiety typically forms strong hydrogen bonds, often leading to the formation of robust dimers or catemeric chains. The pyridine nitrogen can act as a hydrogen bond acceptor. Crucially, the bromine and chlorine substituents introduce the potential for halogen bonding, a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. The interplay between these various interactions governs the crystal packing and, consequently, the mechanical properties of the resulting molecular crystals.

While direct experimental studies on the mechanical properties of this compound crystals are not extensively documented in publicly available literature, insights can be drawn from studies on similar pyridine carboxylic acid derivatives. rsc.orgrsc.org The introduction of different halogen atoms and their positions on the pyridine ring can significantly influence crystal packing, leading to variations in properties like hardness, elasticity, and thermal stability. rsc.org For instance, the formation of specific hydrogen-bonded synthons can be correlated with the mechanical robustness of the crystal lattice. Research on co-crystals of pyridine carboxylic acids has demonstrated that the formation of salt bridges or specific hydrogen bond motifs can enhance thermal stability. rsc.org

Table 1: Potential Intermolecular Interactions in this compound Crystals and Their Influence on Mechanical Properties

Interaction TypeDonor/Acceptor SitesPotential Impact on Mechanical Properties
Hydrogen BondingCarboxylic acid (donor/acceptor), Pyridine N (acceptor)Formation of robust dimers and chains, contributing to crystal lattice stability and potentially higher hardness.
Halogen BondingBromo group (donor), Chloro group (donor)Directional control over crystal packing, influencing anisotropy in mechanical properties. Can lead to denser packing and increased stability.
π-π StackingPyridine ringCan contribute to the overall cohesive energy of the crystal, affecting its ability to resist deformation.

Applications in Organic Electronics and Photonics (e.g., Non-Linear Optical Materials)

Substituted pyridine derivatives are a significant class of materials in the field of organic electronics and photonics due to their versatile electronic properties. The pyridine ring is electron-deficient, and when combined with electron-donating or withdrawing substituents, it can lead to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The specific compound, this compound, possesses a unique combination of functional groups that could make it a valuable building block for electronically active materials. The bromo and chloro substituents are electron-withdrawing, which would lower both the HOMO and LUMO energy levels of the pyridine core. The carboxylic acid group provides a versatile handle for further chemical modification, allowing the molecule to be incorporated into larger conjugated systems or polymers.

In the realm of non-linear optical (NLO) materials, organic molecules with a donor-π-acceptor (D-π-A) structure are highly sought after. While this compound itself does not fit this classic design, it can be chemically modified to create such structures. For example, the carboxylic acid could be reacted with an electron-donating alcohol or amine to create an ester or amide, respectively. The resulting molecule would have an electron-accepting pyridine core and an electron-donating group, connected through a π-conjugated system. Studies on other pyridine-based systems have shown that this approach can lead to materials with significant second-order NLO properties. rsc.org The introduction of pyridine groups into fluorenone skeletons, for instance, has been shown to effectively regulate linear and non-linear optical properties. rsc.org

Furthermore, pyridine derivatives have been investigated for their third-order NLO properties, which are relevant for applications such as optical limiting and all-optical switching. acs.org Research on pyridine-based anthracene (B1667546) chalcones has demonstrated their potential as candidates for these applications due to their ultrafast NLO response and thermal stability. acs.org

Table 2: Potential Electronic Properties and Applications of this compound Derivatives

PropertyInfluencing FactorsPotential Application
HOMO/LUMO Energy LevelsElectron-withdrawing nature of pyridine, bromo, and chloro groups.Electron transport layers in OLEDs, acceptor materials in OPVs.
Non-Linear Optical (NLO) ResponsePotential for creating D-π-A structures through modification of the carboxylic acid group.Second-order NLO materials for frequency doubling, third-order NLO materials for optical switching.
PhotoluminescenceThe electronic structure of the pyridine core and its substituents.Emitter materials in OLEDs, fluorescent probes.

Development of Polymeric Systems and Materials with Controlled Architectures

The carboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials. Carboxylic acids can be readily converted into a variety of other functional groups, such as esters and amides, which can then undergo polymerization reactions. britannica.com This versatility allows for the incorporation of the halogenated pyridine unit into various polymer backbones, including polyesters, polyamides, and polyimides.

The presence of the bromo and chloro substituents on the pyridine ring can impart specific properties to the resulting polymers. For instance, halogen atoms can enhance fire retardancy, a desirable property in many material applications. They can also increase the refractive index of the polymer, which is beneficial for optical applications. Furthermore, the rigidity of the pyridine ring can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the polymer. mdpi.com

The development of polymers with controlled architectures, such as block copolymers or graft copolymers, can also be envisioned using this compound. sigmaaldrich.com For example, the carboxylic acid could be used to initiate the polymerization of another monomer, leading to a graft copolymer. Alternatively, it could be part of a monomer used in controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for the synthesis of well-defined block copolymers. sigmaaldrich.com These controlled architectures can lead to materials with unique self-assembly behaviors and tailored macroscopic properties.

Table 3: Potential Polymeric Systems Derived from this compound

Polymer TypeSynthesis RoutePotential Properties and Applications
PolyestersPolycondensation with diols.High thermal stability, enhanced refractive index, potential fire retardancy.
PolyamidesPolycondensation with diamines.High strength and stiffness, good thermal properties, for use in high-performance fibers and engineering plastics. britannica.com
PolyimidesReaction with dianhydrides to form a poly(amic acid) followed by thermal or chemical imidization.Excellent thermal and chemical resistance, good mechanical properties, for aerospace and electronics applications.
Graft CopolymersUse as an initiating site for the polymerization of other monomers.Modified surface properties, compatibilizers for polymer blends.
Block CopolymersIncorporation into monomers for controlled polymerization techniques.Self-assembly into nanostructures, for applications in nanotechnology and drug delivery.

Advanced Analytical Methodologies in Chemical Research

Quantitative Analysis Methods in Research Settings

Quantitative analysis is crucial for determining the concentration of a substance and for studying its reaction kinetics.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov Pyridine (B92270) and its derivatives have characteristic UV absorbance spectra. acs.org For 4-bromo-5-chloropyridine-2-carboxylic acid, the aromatic pyridine ring will give rise to distinct absorbance peaks.

This technique can be effectively used to study the reactivity of the compound. For instance, if this compound is undergoing a reaction that modifies the pyridine ring or its substituents, the UV-Vis spectrum will change over time. By monitoring the absorbance at a specific wavelength corresponding to the reactant or product, the rate of the reaction can be determined. youtube.com Derivative spectrophotometry can also be employed to resolve overlapping spectral bands from reactants and products, enhancing the accuracy of quantitative measurements in complex mixtures. mdpi.comnih.gov

Table 3: Hypothetical Data for a Reactivity Study using UV-Vis Spectrophotometry

Time (minutes)Absorbance at λmaxConcentration (M)
00.8501.0 x 10⁻⁴
100.6387.5 x 10⁻⁵
200.4755.6 x 10⁻⁵
300.3564.2 x 10⁻⁵
400.2673.1 x 10⁻⁵
500.2002.4 x 10⁻⁵
600.1501.8 x 10⁻⁵

This table illustrates how absorbance data collected over time can be used to calculate the changing concentration of a reactant, assuming Beer-Lambert law is obeyed.

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), is a powerful tool for structural elucidation and for studying derivatization reactions. nih.govnih.gov For this compound, MS is invaluable for confirming its molecular weight and for analyzing the products of derivatization.

The presence of bromine and chlorine atoms provides a distinct isotopic pattern in the mass spectrum, which serves as a clear identifier for the compound and its derivatives. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.

In derivatization studies, such as the silylation mentioned for GC analysis, LC-MS could be used to analyze the reaction mixture and identify the derivatized product. nih.gov The mass spectrum would show a shift in the molecular weight corresponding to the addition of the derivatizing group. For example, the derivatization of a carboxylic acid with 4-bromo-N-methylbenzylamine can be used for selective profiling. nih.gov Fragmentation analysis (MS/MS) can provide further structural information about the derivative. nih.gov The fragmentation of the parent ion can help confirm the structure of the derivatized molecule. youtube.com

Table 4: Predicted Mass Spectrometric Fragments for the TMS-ester of this compound

m/z (relative intensity)Fragment Identity
309/311/313[M]⁺ (Molecular ion)
294/296/298[M - CH₃]⁺
230/232[M - Br]⁺
274/276[M - Cl]⁺
73[Si(CH₃)₃]⁺

This table shows hypothetical m/z values for the trimethylsilyl (B98337) (TMS) ester derivative. The isotopic pattern is a key feature for identification.

Chemometric and Multivariate Analysis of Compound Properties

In the field of advanced chemical research, understanding the intricate relationships between the structural features of a molecule and its physicochemical properties is paramount. For a compound such as this compound, which possesses multiple functional groups on a heterocyclic scaffold, its characteristics are a product of complex electronic and steric interactions. Chemometrics and multivariate analysis offer powerful statistical tools to deconstruct these complexities, enabling researchers to identify patterns, build predictive models, and guide the rational design of new molecules with desired attributes.

For instance, research on pyridine-3-carboxylic acid (nicotinic acid) and related compounds has demonstrated the utility of these methods. nih.gov By applying multivariate techniques like PCA, factor analysis, and cluster analysis to a set of molecular properties, studies have successfully shown a high degree of similarity between nicotinic acid and various drugs that penetrate the central nervous system. nih.govtandfonline.com These analyses rely on creating a dataset of molecular descriptors—numerical representations of a molecule's properties—and then using algorithms to map the relationships between the different compounds. nih.govtandfonline.com

To illustrate how such an analysis would be applied to this compound, we can construct a hypothetical dataset that includes our target compound and other structurally related pyridine carboxylic acids. The properties included are a mix of basic physicochemical parameters and descriptors that might be used in a quantitative structure-property relationship (QSPR) study.

Interactive Data Table: Physicochemical Properties of Selected Pyridine Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compoundC₆H₃BrClNO₂252.45165-1702.852.15
4-bromopyridine-2-carboxylic acidC₆H₄BrNO₂202.01188-1923.101.40
5-bromo-2-chloropyridine-4-carboxylic acidC₆H₃BrClNO₂236.45210-2153.501.98
4-chloropyridine-2-carboxylic acidC₆H₄ClNO₂157.56185-1892.950.95
Pyridine-2-carboxylic acid (Picolinic Acid)C₆H₅NO₂123.11136-1385.400.83
Pyridine-3-carboxylic acid (Nicotinic Acid)C₆H₅NO₂123.11236-2394.850.37

In a hypothetical cluster analysis dendrogram, this compound would likely show high similarity to 5-bromo-2-chloropyridine-4-carboxylic acid, forming a distinct cluster of di-halogenated pyridines. This grouping would be driven by their similar molecular weights and predicted lipophilicity.

Furthermore, detailed research findings from computational chemistry can provide a deeper layer of data for such analyses. numberanalytics.com Global reactivity parameters, derived from methods like Density Functional Theory (DFT), can be calculated for each compound to quantify concepts like chemical potential, hardness, and electrophilicity. rsc.org

Interactive Data Table: Hypothetical Quantum Chemical Descriptors

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)Global Hardness (η)Electrophilicity Index (ω)
This compound-7.25-2.155.102.552.68
4-bromopyridine-2-carboxylic acid-7.10-1.985.122.562.45
5-bromo-2-chloropyridine-4-carboxylic acid-7.30-2.105.202.602.60
4-chloropyridine-2-carboxylic acid-7.05-1.855.202.602.21
Pyridine-2-carboxylic acid (Picolinic Acid)-6.85-1.555.302.651.95
Pyridine-3-carboxylic acid (Nicotinic Acid)-6.90-1.605.302.652.01

By incorporating these quantum chemical descriptors into a multivariate model, a researcher could develop a more sophisticated understanding of the structure-property landscape. The analysis might reveal that the specific 4-bromo, 5-chloro substitution pattern results in a lower LUMO energy compared to other isomers, suggesting a higher susceptibility to nucleophilic attack at certain positions. This insight is invaluable for synthetic chemists planning subsequent reactions or for medicinal chemists designing molecules to interact with specific biological targets. nih.gov The ultimate goal of applying chemometric and multivariate analysis to this compound is to transform raw data into actionable knowledge, predicting its behavior and potential applications in areas from materials science to pharmaceutical development. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-5-chloropyridine-2-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. For example, bromination and chlorination at specific positions can be achieved using reagents like N-bromosuccinimide (NBS) or SOCl₂, followed by carboxylation. Purity (>95%) is ensured via recrystallization or column chromatography, as observed in structurally similar compounds like 4-bromopyridine-2-carboxylic acid (CAS RN 30766-03-1, >97% purity via HPLC) . Reaction monitoring via TLC and NMR ensures intermediate stability.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings).
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual solvents or unreacted intermediates) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Br, Cl content).
  • Melting Point : Consistency with literature values (e.g., mp ~270°C for analogous bromochlorinated acids) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the pyridine ring be addressed?

  • Methodological Answer : Bromine and chlorine substituents influence reactivity via electronic effects. For example, bromine at the 4-position directs electrophilic substitution to the 5-position. Computational DFT studies predict charge distribution, guiding reagent choice (e.g., Lewis acids like FeCl₃ to enhance selectivity). Experimental validation using single-crystal X-ray diffraction confirms regiochemistry .

Q. What strategies resolve contradictory spectral data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identifies conformational changes.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion integrity .

Q. How does this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The carboxylic acid group enables conjugation to pharmacophores (e.g., amide coupling for kinase inhibitors). The bromine and chlorine atoms facilitate Suzuki-Miyaura cross-coupling to generate biaryl derivatives. For example, coupling with boronic acids under Pd catalysis yields compounds screened for anticancer activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.